molecular formula C10H7BrN2O3 B12713759 Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt CAS No. 158631-52-8

Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt

Cat. No.: B12713759
CAS No.: 158631-52-8
M. Wt: 283.08 g/mol
InChI Key: JWFSDXBTELHACZ-UHFFFAOYSA-N
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Description

Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a hydroxy group attached to a cinnolinium core. The inner salt form indicates that it exists in a zwitterionic state, where the molecule has both positive and negative charges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by carboxymethylation and hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated cinnolinium compound.

    Substitution: Formation of various substituted cinnolinium derivatives depending on the nucleophile used.

Scientific Research Applications

Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Cinnolinium, 6-chloro-2-(carboxymethyl)-4-hydroxy-, inner salt
  • Cinnolinium, 6-fluoro-2-(carboxymethyl)-4-hydroxy-, inner salt
  • Cinnolinium, 6-iodo-2-(carboxymethyl)-4-hydroxy-, inner salt

Uniqueness

Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

158631-52-8

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(6-bromo-4-oxo-1H-cinnolin-2-ium-2-yl)acetate

InChI

InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16)

InChI Key

JWFSDXBTELHACZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=[N+](N2)CC(=O)[O-]

Origin of Product

United States

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